2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-mesitylpropanamide
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They have received considerable attention due to their economic importance, including as compounds with biological activity . This pharmacological potential has already been valued in some drugs that contain the 1,2,4-triazole scaffold, such as Fluconazole, Alprazolam, and many more .
Synthesis Analysis
Several methods are available for the synthesis of 1,2,4-triazole thiols. Some of them involve carboxylic acid chloride reactions with thiosemicarbazide (or a substituted derivative) followed by thermal cyclization of the obtained intermediary . 1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents .
Molecular Structure Analysis
The structures of new compounds in this class are often characterized by FT-IR, 1D, and 2D NMR spectroscopic methods .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including S-alkylation, acetal deprotection, and others .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific compound. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Synthesis and pharmacological evaluation of pyrimidine derivatives containing 1,2,4-triazole reveal an efficient method for synthesizing compounds with potential antimicrobial, anticonvulsant, and anticancer properties. These derivatives demonstrate significant antimicrobial potential and comparable anticonvulsant activity to standard drugs in initial screenings, indicating their promise as therapeutic agents (Khanage et al., 2012).
Catalytic Applications
Copper(I) 1,2,3-triazol-5-ylidene complexes have been identified as efficient catalysts for click reactions between azides and alkynes, producing 1,4-substituted 1,2,3-triazoles. These reactions are facilitated by copper complexes with 1,2,3-triazol-5-ylidene ligands, showcasing the utility of triazole derivatives in synthetic chemistry for creating diverse molecular structures (Nakamura et al., 2011).
Anticonvulsant Activity
The cyclization of the semicarbazone template of aryl semicarbazones into 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one compounds was explored to study the impact on anticonvulsant activity. This research suggests that cyclization enhances anticonvulsant properties, with several synthesized compounds showing activity across multiple seizure models, illustrating the potential of triazole derivatives in developing new anticonvulsant medications (Shalini et al., 2009).
Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment were synthesized, and their cyclization led to the creation of compounds with promising antibacterial and antifungal activities. This research underscores the significance of structural modification in triazole derivatives for enhancing their antimicrobial efficacy (Baranovskyi et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The chemistry of 1,2,4-triazoles continues to be a topic of active research, with new compounds being synthesized and evaluated for their biological activities . Future directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the 1,2,4-triazole scaffold .
properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4OS/c1-17-15-18(2)23(19(3)16-17)27-25(31)20(4)32-26-29-28-24(21-11-7-5-8-12-21)30(26)22-13-9-6-10-14-22/h5-16,20H,1-4H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZXLMNEQYICR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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